![molecular formula C18H20N4O2 B2357987 N-(2-(2-metil-1H-indol-1-il)etil)-6,7-dihidro-5H-pirazolo[5,1-b][1,3]oxazina-3-carboxamida CAS No. 1428349-01-2](/img/structure/B2357987.png)
N-(2-(2-metil-1H-indol-1-il)etil)-6,7-dihidro-5H-pirazolo[5,1-b][1,3]oxazina-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-methyl-1H-indol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a useful research compound. Its molecular formula is C18H20N4O2 and its molecular weight is 324.384. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2-methyl-1H-indol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2-methyl-1H-indol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad antiviral
Se ha informado que los derivados del indol exhiben propiedades antivirales significativas. Los compuestos con un núcleo de indol han mostrado actividad inhibitoria contra la influenza A y otros virus . La complejidad estructural del compuesto en cuestión puede permitirle unirse con alta afinidad a las proteínas virales, potencialmente inhibiendo la replicación viral.
Propiedades antiinflamatorias
Se sabe que el andamiaje del indol posee actividades antiinflamatorias. Esto puede ser particularmente útil en el desarrollo de nuevos fármacos destinados al tratamiento de enfermedades inflamatorias crónicas .
Aplicaciones anticancerígenas
Los derivados del indol se han explorado por sus actividades anticancerígenas. Pueden interactuar con varios objetivos celulares y pueden inducir apoptosis o inhibir la proliferación celular en líneas celulares cancerosas . La capacidad del compuesto para afectar la regulación del ciclo celular lo convierte en un candidato para futuras investigaciones como un posible agente anticancerígeno.
Efectos antimicrobianos
El sistema de anillo de indol se ha asociado con efectos antimicrobianos. Esto incluye una posible actividad contra bacterias, hongos y otros microorganismos patógenos . El compuesto podría ser una estructura principal para el desarrollo de nuevos agentes antimicrobianos.
Potencial antidiabético
Algunos derivados del indol han mostrado promesa en el tratamiento de la diabetes. Pueden influir en la secreción de insulina o tener efectos sobre el metabolismo de la glucosa, lo que podría ser beneficioso para controlar los niveles de azúcar en la sangre .
Actividad antimalárica
Los compuestos de indol se han investigado por sus propiedades antimaláricas. Pueden interferir con el ciclo de vida del parásito de la malaria, ofreciendo una vía hacia nuevas opciones terapéuticas para esta enfermedad .
Efectos neuroprotectores
Los derivados del indol pueden tener efectos neuroprotectores, lo que podría ser beneficioso en el tratamiento de enfermedades neurodegenerativas. La interacción del compuesto con los receptores neuronales podría ser clave para comprender y tratar afecciones como la enfermedad de Alzheimer .
Inhibición enzimática
Los indoles se han estudiado por su capacidad de inhibir varias enzimas, como las colinesterasas. Esta inhibición enzimática puede ser crucial para el tratamiento de enfermedades como la miastenia gravis y la enfermedad de Alzheimer .
Mecanismo De Acción
Target of Action
The compound, also known as N-[2-(2-methyl-1H-indol-1-yl)ethyl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , which makes them valuable for developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to play a significant role in cell biology . They are used in the treatment of various disorders in the human body, indicating that they likely interact with and modulate various biochemical pathways .
Result of Action
One study revealed that an indole derivative induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase, and inhibited polymerization of tubulin . This suggests that indole derivatives, including the compound , may have similar cellular effects.
Propiedades
IUPAC Name |
N-[2-(2-methylindol-1-yl)ethyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-13-11-14-5-2-3-6-16(14)21(13)9-7-19-17(23)15-12-20-22-8-4-10-24-18(15)22/h2-3,5-6,11-12H,4,7-10H2,1H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDNKZKVUMGXOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCNC(=O)C3=C4N(CCCO4)N=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
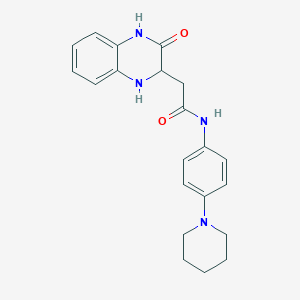

![N-isobutyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2357906.png)
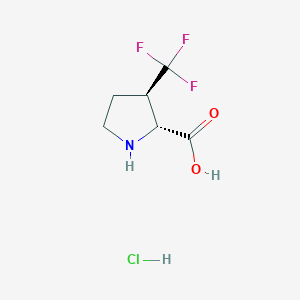

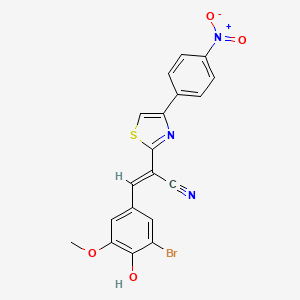


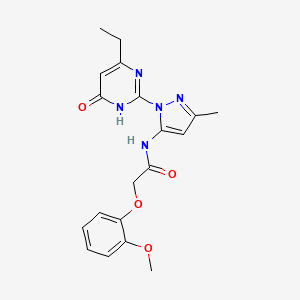
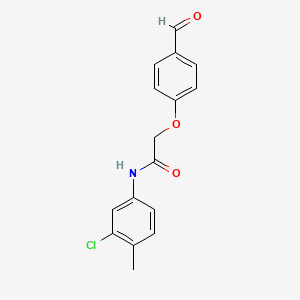
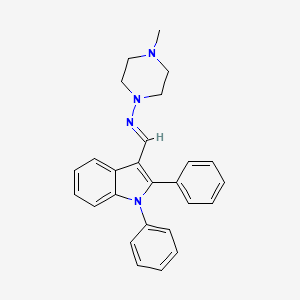

![3,4-Dimethyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B2357923.png)

